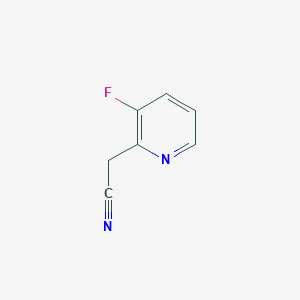![molecular formula C17H19N B142773 (1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine CAS No. 135095-07-7](/img/structure/B142773.png)
(1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine, also known as PCP, is a dissociative anesthetic drug that was first synthesized in the 1950s. PCP has been used in scientific research to study its mechanism of action and its effects on the brain and body.
Wirkmechanismus
(1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine works by blocking the NMDA receptor, which is involved in learning and memory. This blockage leads to a decrease in the activity of the neurotransmitter glutamate, which is involved in the transmission of signals between neurons. (1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine also affects other neurotransmitters, such as dopamine, serotonin, and norepinephrine.
Biochemische Und Physiologische Effekte
(1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine has a wide range of biochemical and physiological effects. It can cause hallucinations, dissociation, and changes in perception. (1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine can also cause changes in blood pressure, heart rate, and body temperature. Long-term use of (1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine can lead to memory impairment, depression, and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
(1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine has several advantages for lab experiments. It is a potent and selective NMDA receptor antagonist, making it a useful tool for studying the NMDA receptor. (1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine is also relatively stable and easy to handle. However, (1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine has several limitations for lab experiments. It is a controlled substance and requires specialized equipment and expertise to handle. (1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine can also be toxic and dangerous if not handled properly.
Zukünftige Richtungen
There are several future directions for the study of (1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine. One direction is to study the long-term effects of (1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine on the brain and body. Another direction is to study the effects of (1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine on different neurotransmitters and receptors. Additionally, the development of new drugs that target the NMDA receptor could be a promising direction for the treatment of neurological disorders. Finally, the use of (1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine in combination with other drugs could provide new insights into the mechanisms of drug addiction and dependence.
Conclusion:
In conclusion, (1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine is a dissociative anesthetic drug that has been used in scientific research to study its effects on the brain and body. (1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine has a complex synthesis method and a wide range of biochemical and physiological effects. (1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine has several advantages and limitations for lab experiments, and there are several future directions for the study of (1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine. The study of (1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine has provided valuable insights into the mechanisms of drug addiction and dependence, as well as the NMDA receptor and other neurotransmitters and receptors.
Synthesemethoden
The synthesis of (1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine involves the reaction of cyclohexanone with phenylmagnesium bromide to form a ketone intermediate. The intermediate is then reacted with cyclohexylamine to form (1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine. The synthesis of (1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
(1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine has been used in scientific research to study its effects on the brain and body. It has been found to have anesthetic and analgesic properties, as well as hallucinogenic effects. (1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine has been used to study the NMDA receptor, which is involved in learning and memory. (1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine has also been used to study the effects of drugs on the brain and body.
Eigenschaften
CAS-Nummer |
135095-07-7 |
|---|---|
Produktname |
(1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine |
Molekularformel |
C17H19N |
Molekulargewicht |
237.34 g/mol |
IUPAC-Name |
(1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine |
InChI |
InChI=1S/C17H19N/c18-16-14-11-6-9-10-7-12(13(9)14)17(16,15(10)11)8-4-2-1-3-5-8/h1-5,9-16H,6-7,18H2/t9-,10-,11?,12+,13-,14-,15?,16+,17-/m0/s1 |
InChI-Schlüssel |
OPWWFTVBORMGFH-IFJXNEGLSA-N |
Isomerische SMILES |
C1[C@H]2[C@@H]3C[C@@H]4[C@H]2[C@@H]5[C@H]1C3[C@]4([C@@H]5N)C6=CC=CC=C6 |
SMILES |
C1C2C3CC4C2C5C1C3C4(C5N)C6=CC=CC=C6 |
Kanonische SMILES |
C1C2C3CC4C2C5C1C3C4(C5N)C6=CC=CC=C6 |
Synonyme |
4-aminotrishomocubane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



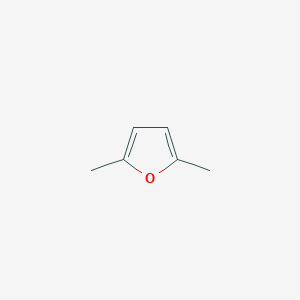
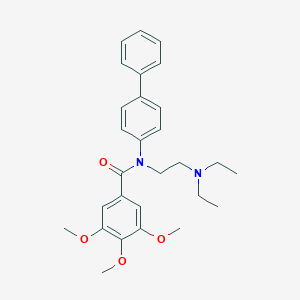
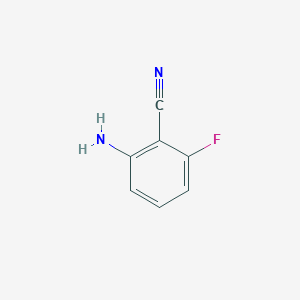
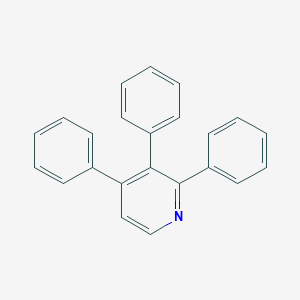
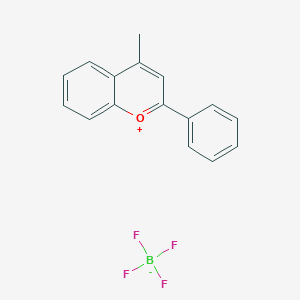
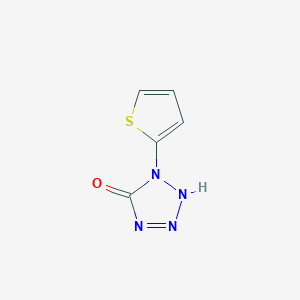
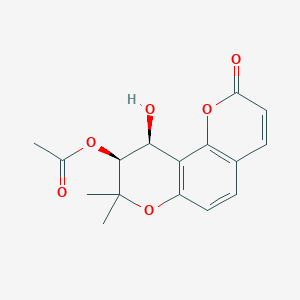
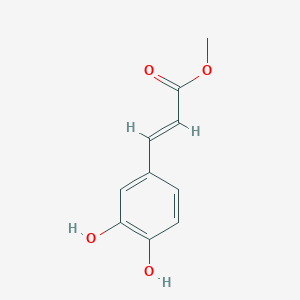
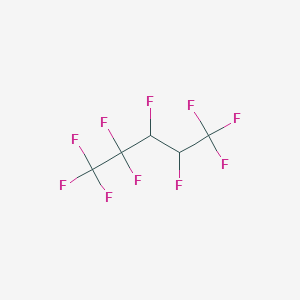
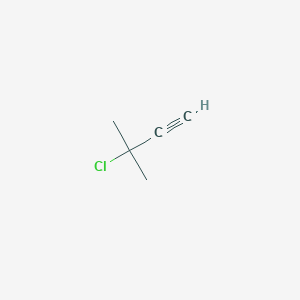
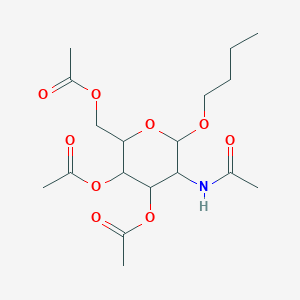
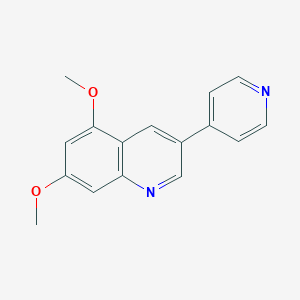
![(1-methyl-1H-indol-3-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-6-yl)methanone](/img/structure/B142717.png)
